LPPM-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

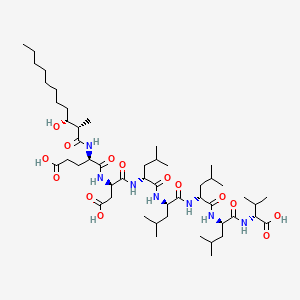

C50H89N7O14 |

|---|---|

Molecular Weight |

1012.3 g/mol |

IUPAC Name |

(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C50H89N7O14/c1-13-14-15-16-17-18-19-39(58)32(12)43(63)51-33(20-21-40(59)60)44(64)56-38(26-41(61)62)48(68)54-36(24-29(6)7)46(66)52-34(22-27(2)3)45(65)53-35(23-28(4)5)47(67)55-37(25-30(8)9)49(69)57-42(31(10)11)50(70)71/h27-39,42,58H,13-26H2,1-12H3,(H,51,63)(H,52,66)(H,53,65)(H,54,68)(H,55,67)(H,56,64)(H,57,69)(H,59,60)(H,61,62)(H,70,71)/t32-,33+,34+,35+,36+,37+,38+,39+,42+/m0/s1 |

InChI Key |

FCPHHDUNVAUKOC-DLDMOSBPSA-N |

Isomeric SMILES |

CCCCCCCC[C@H]([C@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C(C)C)C(=O)O)O |

Canonical SMILES |

CCCCCCCCC(C(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LPPM-8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of LPPM-8, a novel lipopeptidomimetic inhibitor of the coactivator Med25. The information is compiled from recent scientific literature, focusing on its molecular interactions, cellular effects, and the experimental basis for these findings.

Introduction to this compound

This compound is a heptameric lipopeptidomimetic designed to disrupt protein-protein interactions (PPIs) involving the transcriptional coactivator Med25, a subunit of the Mediator complex.[1][2] Structurally, it is a short, amphipathic peptide with the incorporation of a medium-chain, branched fatty acid at its N-terminus.[1][2][3] This lipid modification significantly enhances its binding affinity for Med25, making it a potent and selective inhibitor.[2][3] this compound serves as a valuable chemical tool for investigating the biology of the Med25 and the Mediator complex and shows potential as a therapeutic lead, particularly in contexts where Med25-driven transcription is dysregulated, such as in certain cancers.[1][2][3]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of PPIs between the Med25 subunit of the Mediator complex and transcriptional activators.[1][2][4] This is achieved through a nuanced binding mode that combines both orthosteric and allosteric effects.

Direct Binding to Med25 Activator Interaction Domain (AcID):

This compound directly binds to the Activator Interaction Domain (AcID) of Med25.[1][4] The Med25 AcID possesses two distinct binding surfaces, termed the H1 and H2 faces, which recruit different classes of transcriptional activators.[1] this compound preferentially engages with the H2 face of the Med25 AcID.[1][2][3] This interaction involves the β-barrel and dynamic framing helices of the domain.[1]

Mixed Allosteric and Orthosteric Inhibition:

The binding of this compound to the H2 face leads to a dual inhibitory effect:

-

Orthosteric Inhibition: For transcriptional activators that naturally bind to the H2 face, such as ATF6α, this compound acts as a direct competitive or orthosteric inhibitor.[1][4] It physically occupies the binding site, preventing the activator from docking with Med25.

-

Allosteric Inhibition: For activators that bind to the H1 face, such as the ETV/PEA3 family of transcription factors (ETV1, ETV4, ETV5), this compound functions as an allosteric inhibitor.[1] Its binding to the H2 face induces conformational changes in the Med25 AcID that are transmitted to the H1 face, reducing its affinity for its cognate activators.[1]

In the cellular environment, this compound has been shown to engage with the full-length Med25 protein and stabilize it.[1][2][3] This target engagement leads to the inhibition of Med25-dependent gene transcription.[1][3] For instance, in a triple-negative breast cancer cell line (VARI068), treatment with this compound resulted in the downregulation of the Med25-ETV5-dependent gene MMP2.[1][3]

Signaling Pathway

The signaling pathway affected by this compound is the recruitment of transcriptional machinery to gene promoters via the Med25 coactivator. By inhibiting the Med25-activator interaction, this compound effectively decouples specific transcription factors from the Mediator complex, thereby preventing the initiation of transcription for a subset of genes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Binding Affinity and Inhibition Constants

| Compound/Interaction | Parameter | Value | Notes |

| This compound vs. Med25 | Ki | 4 µM | Represents a >20-fold increase in affinity compared to the non-lipidated parent peptide.[2][3] |

| Parent Peptide vs. Med25 | Ki | >100 µM | The non-lipidated version of the peptide shows significantly weaker binding.[2][3] |

Table 2: Selectivity of this compound

| Target Interaction | Parameter | Value | Notes |

| Med25 AcID · ATF6α | IC50 | Reported | Used as the primary assay for potency.[3] |

| Related PPI Networks | IC50 | >6-fold higher | This compound shows good selectivity for Med25 over other coactivator-activator complexes.[1] |

| CBP KIX · Myb | IC50 | >300 µM | Indicates poor inhibition of this unrelated PPI, highlighting selectivity.[3] |

Table 3: Cellular Activity

| Experiment | Cell Line | Treatment | Result |

| Gene Expression Analysis (qPCR) | VARI068 | This compound (10 and 20 µM) | Decrease in MMP2/MMP-9 transcript levels.[1][3][4] |

| Cellular Thermal Shift Assay (CETSA) | VARI068 | 25 µM this compound | Increased thermal stabilization of Med25, confirming target engagement.[3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

-

Objective: To identify the amino acid residues of Med25 AcID that interact with this compound.

-

Protocol:

-

Prepare uniformly 15N- or 13C-labeled Med25 AcID protein.

-

Acquire baseline 1H,15N-HSQC or 1H,13C-HSQC spectra of the free Med25 AcID.

-

Titrate increasing molar equivalents (e.g., 0.5 to 1.1 eq) of this compound into the protein sample.

-

Acquire HSQC spectra at each titration point.

-

Analyze the spectra for chemical shift perturbations (CSPs). Residues with significant CSPs are identified as being at or near the binding interface.

-

Map the perturbed residues onto the 3D structure of Med25 AcID (e.g., PDB ID 2XNF) to visualize the binding site.[1][3]

-

B. Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Objective: To confirm that this compound directly binds to and stabilizes Med25 in a cellular context.

-

Protocol:

-

Prepare nuclear extracts from a relevant cell line (e.g., VARI068).

-

Aliquot the extracts and treat with either this compound (e.g., 25 µM) or a vehicle control (DMSO).

-

Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a fixed time to induce denaturation.

-

Centrifuge the samples to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble, stable proteins.

-

Analyze the amount of soluble Med25 remaining at each temperature using Western blotting with a Med25-specific antibody.

-

A shift in the melting curve to higher temperatures in the this compound treated samples indicates thermal stabilization and thus, direct target engagement.[3]

-

C. Quantitative PCR (qPCR) for Gene Expression Analysis

-

Objective: To quantify the effect of this compound on the transcription of Med25-dependent genes.

-

Protocol:

-

Culture cells (e.g., VARI068) and treat with various concentrations of this compound or DMSO control for a specified time.

-

Isolate total RNA from the cells using a standard method (e.g., TRIzol).

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers specific for the target gene (e.g., MMP2) and a reference/housekeeping gene (e.g., RPL19).

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in transcript levels in this compound treated samples compared to the control.[1][3]

-

References

- 1. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

LPPM-8: A Potent and Selective Inhibitor of Med25 Protein-Protein Interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Mediator complex is a crucial multiprotein assembly that bridges gene-specific transcriptional activators and the general RNA polymerase II machinery, playing a pivotal role in the regulation of gene expression. The Med25 subunit of this complex serves as a key interaction hub for a variety of transcriptional activators, including those involved in cellular stress responses, cell migration, and viral infection.[1] Consequently, Med25 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of LPPM-8, a novel lipopeptidomimetic that acts as a potent and selective inhibitor of Med25 protein-protein interactions (PPIs). We will delve into its mechanism of action, present key quantitative data, detail the experimental protocols for its characterization, and visualize the relevant biological and experimental frameworks.

Introduction to Med25 and its Role in Transcriptional Regulation

Med25 is a substoichiometric component of the Mediator complex that functions as a critical coactivator for a range of transcriptional activators.[1] It interacts with these activators through its Activator Interaction Domain (AcID), which possesses two distinct binding surfaces, designated H1 and H2.[2][3] The H1 face interacts with the ETV/PEA3 family of transcription factors, which are implicated in cell migration and motility, while the H2 face binds to activators such as ATF6α, a key regulator of the cellular stress response.[1][2] By bridging these activators to the core Mediator complex, Med25 facilitates the recruitment of RNA polymerase II to the promoter regions of target genes, thereby initiating transcription. The diverse roles of Med25-interacting transcription factors in various signaling pathways, including those related to cancer and viral infections, underscore the therapeutic potential of inhibiting these interactions.[1][4]

This compound: A Novel Lipopeptidomimetic Inhibitor of Med25

This compound is a heptameric lipopeptidomimetic designed to selectively disrupt Med25 PPIs.[2][5] It was developed from a short, amphipathic peptide that showed modest affinity for coactivators. The incorporation of a medium-chain, branched fatty acid to the N-terminus of this peptide dramatically increased its affinity for Med25 by over 20-fold, transforming it into an effective inhibitor.[2][5] this compound engages the H2 face of the Med25 AcID, acting as an orthosteric inhibitor for H2-binding activators like ATF6α.[1][2] Furthermore, this engagement induces conformational changes that allosterically inhibit the binding of H1-face activators, such as the ETV/PEA3 family.[2]

Quantitative Data for this compound

The following tables summarize the key quantitative data characterizing the activity and selectivity of this compound.

Table 1: Binding Affinity and Inhibitory Potency of this compound against Med25 PPIs

| Parameter | Value (µM) | Interacting Partner | Assay | Reference |

| Ki | 4 | Med25 AcID | Competitive Fluorescence Polarization | [2][5] |

| IC50 | Not explicitly stated, but Ki is derived from it | Med25 AcID·ATF6α | Competitive Fluorescence Polarization | [2] |

| Ki (for precursor peptide) | > 100 | Med25 AcID | Competitive Fluorescence Polarization | [2][5] |

Table 2: Allosteric Inhibition of Med25 H1-Binding Activators by this compound

| Interacting Partner | Ki (µM) | Assay | Reference |

| Med25·ETV1 | ~10 (estimated from graph) | Competitive Fluorescence Polarization | [6] |

| Med25·ETV4 | ~20 (estimated from graph) | Competitive Fluorescence Polarization | [6] |

| Med25·ETV5 | ~10 (estimated from graph) | Competitive Fluorescence Polarization | [6] |

Table 3: Cellular Activity of this compound

| Cell Line | Target Gene | Effect | Concentration (µM) | Assay | Reference |

| VARI068 | MMP-2 | Downregulation of transcript levels | Not specified | qPCR | [2] |

| VARI068 | MMP-9 | Inhibition | 10 and 20 | Not specified | [1] |

Table 4: Selectivity of this compound for Med25 over other Coactivators

| Coactivator·Activator Pair | IC50 (µM) | Assay | Reference |

| CBP KIX·MLL/Myb/pKID | > 300 | Competitive Fluorescence Polarization | [2][3] |

| CBP IBiD·ACTR | > 300 | Competitive Fluorescence Polarization | [2][3] |

| ARC105·SREBP1a | > 300 | Competitive Fluorescence Polarization | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Competitive Fluorescence Polarization (FP) Assay

This assay is used to determine the binding affinity (Ki) and inhibitory potency (IC50) of this compound.

-

Principle: The assay measures the change in polarization of fluorescently labeled tracer peptide upon binding to the Med25 AcID. Unlabeled this compound competes with the tracer for binding to Med25, causing a decrease in fluorescence polarization.

-

Materials:

-

Procedure:

-

A solution containing Med25 AcID and the FITC-labeled activator peptide is prepared at concentrations that result in a significant polarization signal (typically with the protein concentration at or below the Kd of the interaction).[7]

-

Serial dilutions of this compound or other competitor compounds are added to the wells of the microplate.

-

The Med25/FITC-peptide solution is added to the wells containing the competitor.

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 1 hour).[7]

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[8]

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the competitor.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation or a similar model, taking into account the Kd of the fluorescent ligand and its concentration.[2]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with full-length Med25 in a cellular context.

-

Principle: The binding of a ligand (this compound) to its target protein (Med25) can increase the thermal stability of the protein. This increased stability can be detected by heating cell lysates treated with the ligand to various temperatures and then quantifying the amount of soluble protein remaining.

-

Materials:

-

VARI068 cells (or other relevant cell line).

-

This compound and DMSO (vehicle control).

-

Lysis buffer.

-

Antibody specific for Med25.

-

Reagents for Western blotting.

-

-

Procedure:

-

The extracts are treated with this compound (e.g., 25 µM) or DMSO.[2][3]

-

The treated extracts are divided into aliquots and heated to a range of temperatures.

-

After heating, the samples are centrifuged to separate aggregated proteins from the soluble fraction.

-

The amount of soluble Med25 in the supernatant is quantified by Western blotting using a Med25-specific antibody.[3]

-

Data Analysis:

-

The band intensities for Med25 at each temperature are quantified.

-

A melting curve is generated by plotting the amount of soluble Med25 as a function of temperature for both the this compound treated and DMSO control samples.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.[3]

-

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the effect of this compound on the expression of Med25-dependent genes.

-

Principle: This technique quantifies the amount of a specific mRNA transcript in a sample. By comparing the transcript levels of Med25 target genes in cells treated with this compound versus control cells, the inhibitory effect of the compound on gene expression can be determined.

-

Materials:

-

Procedure:

-

VARI068 cells are treated with various concentrations of this compound or the negative control.

-

Total RNA is extracted from the cells.

-

The RNA is reverse-transcribed into cDNA.

-

qPCR is performed using primers for the target and reference genes.

-

-

Data Analysis:

-

The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

-

The fold change in gene expression in this compound treated cells is compared to the control-treated cells.

-

Visualizations

The following diagrams illustrate the Med25 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.

Caption: Med25 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. rsc.org [rsc.org]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Lipopeptidomimetic LPPM-8

Introduction

LPPM-8 is a novel lipopeptidomimetic developed as a selective and potent inhibitor of protein-protein interactions (PPIs) involving the transcriptional coactivator Med25. It represents a significant advancement in targeting transcriptional machinery for therapeutic and research purposes. Short amphipathic peptides alone often bind to coactivators with modest affinity and poor selectivity. This compound overcomes these limitations through the strategic incorporation of a medium-chain, branched fatty acid at its N-terminus, which enhances its affinity for Med25 by over 20-fold. This guide provides a comprehensive overview of the structure, function, and experimental characterization of this compound.

Structure of this compound

This compound is a heptameric (7-residue) lipopeptidomimetic. Its structure consists of two key components:

-

A Peptide Sequence: Derived from the amphipathic sequences found in transcriptional activation domains (TADs) that naturally interact with coactivator proteins.

-

An N-terminal Lipid Moiety: A medium-chain, branched fatty acid is attached to the N-terminus of the peptide.

The combination of the lipid structure, the specific peptide sequence, and the C-terminal functionalization all contribute to the structural propensity and inhibitory effectiveness of this compound.

Function and Mechanism of Action

This compound functions as a selective inhibitor of the transcriptional coactivator Med25, a subunit of the larger Mediator complex. The Mediator complex acts as a bridge between transcriptional activators and the core transcriptional machinery, playing a crucial role in gene expression.

The mechanism of action of this compound involves the following key steps:

-

Direct Binding to Med25: this compound directly binds to the Activator Interaction Domain (AcID) of Med25.

-

Selective Engagement of the H2 Face: The Med25 AcID possesses two distinct binding surfaces, termed H1 and H2, which are allosterically connected. This compound selectively engages the H2 face of the AcID.

-

Mixed Allosteric/Orthosteric Inhibition:

-

By binding to the H2 face, this compound acts as an orthosteric inhibitor of H2-binding transcriptional activators, such as ATF6α, by directly competing for the same binding site.

-

This binding event also induces conformational changes in the Med25 AcID, leading to the allosteric inhibition of transcriptional activators that bind to the distal H1 face, such as the ETV/PEA3 family of transcription factors (ETV1, ETV4, ETV5).

-

-

Downregulation of Gene Transcription: By disrupting the crucial PPIs between Med25 and its native transcriptional activators, this compound effectively inhibits the expression of Med25-dependent genes. A notable example is the downregulation of the Matrix Metalloproteinase 2 (MMP2) gene in triple-negative breast cancer cells.

-

Target Engagement and Stabilization: In a cellular context, this compound has been shown to engage with the full-length Med25 protein, leading to its thermal stabilization.

Data Presentation

Quantitative data for this compound's activity has been determined through various biophysical and cellular assays.

Table 1: Binding Affinity and Inhibitory Activity of this compound

| Assay Type | Target Interaction | Ki (μM) | IC50 (μM) | Notes |

| Fluorescence Polarization | Med25 AcID • ATF6α | 4 | - | Represents a >20-fold increase in affinity compared to the unlipidated peptide (Ki > 100 μM). |

| Fluorescence Polarization | Med25 AcID • ETV1 | 18 | - | Demonstrates allosteric inhibition. |

| Fluorescence Polarization | Med25 AcID • ETV4 | 13 | - | Demonstrates allosteric inhibition. |

| Fluorescence Polarization | Med25 AcID • ETV5 | 14 | - | Demonstrates allosteric inhibition. |

Table 2: Selectivity Profile of this compound

| Target Interaction | IC50 (μM) | Notes |

| CBP KIX • Myb | >300 | Shows high selectivity for Med25 over CBP KIX. |

| CBP IBiD • ACTR | >100 | Shows high selectivity for Med25 over CBP IBiD. |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

1. Competitive Fluorescence Polarization Assay

This assay is used to determine the inhibitory constant (Ki) of this compound for the Med25-activator protein-protein interaction.

-

Reagents:

-

Purified Med25 AcID protein.

-

FITC-labeled activator peptide (e.g., FITC-ATF6α).

-

Assay Buffer: 25 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4.

-

This compound stock solution in DMSO.

-

-

Protocol:

-

A solution containing 20 nM of the FITC-labeled activator peptide and a concentration of Med25 AcID sufficient to achieve 50% binding is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared in DMSO and then diluted into the assay buffer.

-

In a 384-well black plate, the Med25/FITC-activator complex is mixed with the various concentrations of this compound.

-

The plate is incubated at room temperature for 30 minutes, protected from light.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation (485 nm) and emission (535 nm) filters.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

IC50 values are converted to Ki values using the Cheng-Prusoff equation or a similar published calculator, incorporating the known Kd of the Med25-activator interaction.

-

2. Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding and engagement of this compound with full-length Med25 within the complex environment of a cell lysate.

-

Protocol:

-

Nuclear Extract Preparation: Nuclear extracts are prepared from a relevant cell line, such as the triple-negative breast cancer cell line VARI068.

-

Dosing: The nuclear extracts are divided and dosed with either 25 µM this compound or an equivalent volume of DMSO as a vehicle control.

-

Heating: The dosed samples are aliquoted and subjected to a range of increasing temperatures for a defined period (e.g., 3 minutes).

-

Separation: After heating, the samples are cooled and then centrifuged at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Sample Preparation: The supernatant, containing the soluble protein fraction, is carefully collected.

-

Western Blot Analysis: The soluble fractions are analyzed by SDS-PAGE and Western blotting using a primary antibody specific for Med25.

-

Quantification: The intensity of the Med25 bands at each temperature is quantified. An increased band intensity in the this compound-treated samples compared to the DMSO control at higher temperatures indicates thermal stabilization and therefore, target engagement.

-

3. Quantitative PCR (qPCR)

This method is used to quantify the effect of this compound on the expression of Med25-dependent genes.

-

Cell Culture and Treatment:

-

VARI068 cells are cultured under standard conditions.

-

Cells are treated with varying concentrations of this compound (e.g., 10 µM, 20 µM) or a DMSO control for a specified time (e.g., 24-48 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.

-

-

qPCR Reaction:

-

The qPCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA, and specific primers for the target gene (MMP2) and a reference (housekeeping) gene (e.g., RPL19).

-

The reaction is run on a real-time PCR instrument with standard cycling conditions (denaturation, annealing, extension).

-

-

Data Analysis:

-

The cycle threshold (Ct) values are obtained for both the target and reference genes.

-

The relative expression of the MMP2 gene is calculated using the ΔΔCt method, normalizing the data to the reference gene and comparing the this compound treated samples to the DMSO control. A decrease in the calculated expression level indicates that this compound inhibits the transcription of the target gene.

-

An In-depth Technical Guide on the Core Role of Med25 in Transcriptional Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Med25 as a Key Transcriptional Coactivator

The regulation of gene expression is a fundamental process in all eukaryotes, orchestrated by a complex interplay of transcription factors (TFs), coactivators, and the core transcriptional machinery. At the heart of this regulation lies the Mediator complex, an evolutionarily conserved multi-subunit protein assembly that acts as a crucial bridge between gene-specific TFs bound to enhancer regions and the RNA Polymerase II (Pol II) machinery at the promoter.[1][2][3][4][5] Med25, a subunit of the Mediator's tail module, is a key component of this complex, particularly in metazoans and plants, where it serves as a primary contact point for a diverse array of transcriptional activators.[3][5]

Structurally, Med25 is distinct from other Mediator subunits and contains several functional domains that facilitate its role as an integrative hub for various signaling pathways.[6][7] Its N-terminal von Willebrand Factor Type A (vWF-A) domain is responsible for anchoring Med25 to the rest of the Mediator complex, primarily through interaction with the Med16 subunit.[1] The central region contains a highly conserved Activator Interaction Domain (ACID), which forms a seven-stranded β-barrel and serves as the binding site for numerous transcription factors.[1][8][9] This guide will delve into the molecular mechanisms of Med25-dependent transcriptional activation, its key interaction partners, and the experimental methodologies used to elucidate its function, providing a comprehensive resource for researchers in the field.

Mechanism of Transcriptional Activation via Med25

Med25-mediated transcriptional activation follows a general mechanism where it physically bridges sequence-specific transcription factors to the Pol II machinery. This process can be broken down into several key steps:

-

Activator Binding: A transcriptional activator (e.g., a nuclear receptor or a stress-responsive TF) binds to its specific DNA recognition sequence within an enhancer region of a target gene.

-

Med25 Recruitment: The activation domain of the DNA-bound TF directly interacts with the ACID domain of Med25. This interaction recruits the entire Mediator complex to the enhancer.[1]

-

Enhancer-Promoter Looping: The recruitment of the Mediator complex facilitates chromatin looping, bringing the distal enhancer element into close physical proximity with the core promoter of the target gene.[10]

-

PIC Assembly and Activation: The Mediator complex then interacts with the general transcription factors (GTFs) and RNA Polymerase II, stabilizing the formation of the Pre-Initiation Complex (PIC). This interaction stimulates the initiation of transcription.[3]

This bridging function is central to Med25's role. For instance, in jasmonate signaling in plants, Med25 is recruited to the promoters of target genes by the master regulator MYC2, which is essential for activating the expression of jasmonate-responsive genes.[2][6][10] Similarly, in humans, Med25 is crucial for the full transcriptional activity of nuclear receptors like Hepatocyte Nuclear Factor 4α (HNF4α) and Retinoic Acid Receptor (RAR).[7][11][12]

Caption: Med25 bridges DNA-bound activators to the Pol II machinery.

Key Interaction Partners of Med25

Med25 acts as a versatile platform, interacting with a wide range of transcription factors across different species and biological pathways. This multifunctionality is central to its role in integrating diverse signals.

In Plants (Arabidopsis thaliana):

-

Jasmonate (JA) Signaling: Med25 is a master regulator of JA signaling, interacting with activators like MYC2, MYC3, MYC4, and AP2/ERF TFs (e.g., ORA59, ERF1), as well as JAZ protein repressors.[1][5][13]

-

Abscisic Acid (ABA) Signaling: It negatively regulates ABA responses by interacting with the bZIP transcription factor ABI5.[2][6]

-

Stress Responses: Med25 interacts with TFs involved in abiotic stress, such as DREB2A, ZFHD1, and MYB-Like factors, regulating tolerance to salt and drought.[1]

-

Thermomorphogenesis: Med25 interacts with PHYTOCHROME INTERACTING FACTOR 4 (PIF4) and the histone deacetylase HDA9 to regulate temperature-induced hypocotyl elongation.[3]

In Humans:

-

Nuclear Receptors: Med25 is a critical coactivator for several nuclear receptors. It binds to Hepatocyte Nuclear Factor 4α (HNF4α), which is essential for insulin secretion in pancreatic β-cells.[11][14] It also interacts with the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) in a ligand-dependent manner.[7][12]

-

Viral Activators: The archetypal viral activator VP16 from Herpes Simplex Virus targets the Med25 ACID domain to stimulate transcription.[8][9]

-

Ets Transcription Factors: Members of the PEA3 subfamily of Ets factors, such as ERM, bind to the Med25 ACID domain to drive the expression of target genes like MMP-1.[15]

Quantitative Data on Med25 Interactions

The binding affinities between Med25 and its interaction partners have been quantified in several studies, providing insight into the strength and dynamics of these complexes. These interactions are typically in the nanomolar to low micromolar range, characteristic of specific but often transient regulatory interactions.

| Interacting Partner | Med25 Domain | Method | Dissociation Constant (Kd) / IC50 | Organism |

| Dreb2a (TF) | ACID (551-680) | Surface Plasmon Resonance (SPR) | ~1 µM | Arabidopsis thaliana |

| VP16 H1 (Viral Activator) | ACID | Isothermal Titration Calorimetry (ITC) | 1.6 µM | Human |

| VP16 H1 + H2 | ACID | Isothermal Titration Calorimetry (ITC) | 50 nM | Human |

| ERM (38-68 peptide) | ACID/PTOV | Isothermal Titration Calorimetry (ITC) | 543 ± 40 nM | Human |

| ATF6α (TF) | AcID | Competitive Fluorescence Polarization | Ki (from IC50) values in nM range for inhibitors | Human |

Data compiled from references 13, 16, 18.

Experimental Protocols for Studying Med25

Elucidating the function of Med25 requires a combination of in vitro and in vivo techniques to probe protein-protein and protein-DNA interactions.

Co-Immunoprecipitation (Co-IP) to Verify Protein Interactions

Co-IP is used to demonstrate that two proteins, such as Med25 and a putative transcription factor partner, interact within the cell.

Principle: An antibody specific to a "bait" protein (e.g., MYC2) is used to pull it out of a cell lysate. If a "prey" protein (Med25) is bound to the bait, it will be pulled down as well and can be detected by Western blotting.[16][17]

Detailed Methodology:

-

Cell Lysis: Harvest cells (e.g., plant protoplasts or human cell lines) and lyse them in a non-denaturing IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with protease inhibitors).[18][19]

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody specific to the bait protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight with gentle rotation at 4°C.[18][20]

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[18]

-

Washing: Pellet the beads by centrifugation (or using a magnetic rack) and wash them 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins.[20]

-

Elution: Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins and denature them.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the prey protein (Med25).

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Chromatin Immunoprecipitation (ChIP-seq) to Map Genomic Binding

ChIP followed by high-throughput sequencing (ChIP-seq) is used to identify the specific DNA regions where Med25 (or an interacting TF) is bound across the entire genome.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody against the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced.[21][22][23]

Detailed Methodology:

-

Cross-linking: Treat live cells with 1% formaldehyde for 10 minutes at room temperature to covalently cross-link proteins to DNA. Quench the reaction with glycine.[24][25]

-

Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-700 bp using sonication or enzymatic digestion (e.g., MNase).[21][22]

-

Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody against Med25 overnight at 4°C. Capture the antibody-chromatin complexes using Protein A/G beads.[21]

-

Washing: Perform a series of stringent washes (using buffers with increasing salt concentration and detergents) to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or silica spin columns.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments and perform high-throughput sequencing. The resulting reads are mapped to a reference genome to identify binding sites.

Role in Disease and Potential for Drug Development

Given its central role in gene regulation, dysfunction in Med25 is linked to human diseases.

-

MODY1 Diabetes: Mutations in HNF4α that disrupt its interaction with Med25 can lead to Maturity Onset Diabetes of the Young 1 (MODY1), characterized by impaired insulin secretion.[11][14]

-

Cancer: As a coactivator for oncogenic transcription factors like the PEA3/Ets family, Med25 is implicated in cancers where these factors are overexpressed.[15]

-

Neurological Disorders: Mutations in the MED25 gene have been associated with Charcot-Marie-Tooth disease, an inherited neurological disorder affecting peripheral nerves.[26]

The specific and critical interactions mediated by the Med25 ACID domain make it an attractive target for therapeutic intervention. Developing small molecules or peptidomimetics that can selectively disrupt the binding of a specific transcription factor to Med25 could offer a novel strategy for treating diseases driven by transcriptional dysregulation.[27] For example, inhibiting the Med25-HNF4α interaction could be explored for metabolic disorders, while blocking its engagement with oncogenic TFs presents a potential avenue for cancer therapy.

References

- 1. Frontiers | The Multitalented MEDIATOR25 [frontiersin.org]

- 2. The Arabidopsis mediator subunit MED25 differentially regulates jasmonate and abscisic acid signaling through interacting with the MYC2 and ABI5 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. uniprot.org [uniprot.org]

- 5. Mechanisms of Mediator complex action in transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. embopress.org [embopress.org]

- 8. Structure and VP16 binding of the Mediator Med25 activator interaction domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. MED25 connects enhancer-promoter looping and MYC2-dependent activation of jasmonate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MED25 is a mediator component of HNF4α-driven transcription leading to insulin secretion in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MED25 is distinct from TRAP220/MED1 in cooperating with CBP for retinoid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MEDIATOR25 Acts as an Integrative Hub for the Regulation of Jasmonate-Responsive Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MED25 Is a Mediator Component of HNF4α-Driven Transcription Leading to Insulin Secretion in Pancreatic Beta-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Mediator complex subunit MED25 is targeted by the N-terminal transactivation domain of the PEA3 group members - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 17. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]

- 18. assaygenie.com [assaygenie.com]

- 19. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 23. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ChIP-seq [protocols.io]

- 25. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 26. uniprot.org [uniprot.org]

- 27. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanism of LPPM-8: A Potent Disruptor of Mediator Complex Biology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Mediator complex is a crucial multi-protein assembly that acts as a central hub for transcriptional regulation in eukaryotes.[1][2][3] It integrates signals from DNA-binding transcription factors to RNA polymerase II (Pol II), thereby controlling the expression of a vast array of genes.[4][5] The intricate network of protein-protein interactions (PPIs) within and involving the Mediator complex presents a rich landscape for therapeutic intervention. This guide focuses on LPPM-8, a novel lipopeptidomimetic that has emerged as a selective inhibitor of the Mediator subunit Med25, offering a powerful tool to probe Mediator biology and a potential starting point for the development of new therapeutics.[6][7]

The Mediator Complex: A Master Regulator of Transcription

The Mediator complex is a large, structurally dynamic assembly of approximately 30 subunits organized into four distinct modules: the Head, Middle, Tail, and a dissociable Kinase module.[1][3][8] The Head and Middle modules interact directly with Pol II, while the Tail module primarily engages with gene-specific transcription factors.[9] The Kinase module, which includes CDK8, can reversibly associate with the core Mediator complex to modulate its activity.[8] The Med14 subunit serves as a scaffold, connecting the Head, Middle, and Tail modules.[1][4]

Med25, a subunit of the Tail module, functions as a critical coactivator for a variety of transcription factors through its Activator Interaction Domain (AcID).[6][10] The Med25 AcID possesses two distinct binding surfaces, designated H1 and H2, which recognize the activation domains of different transcription factors.[6][10] For instance, the ETV/PEA3 family of transcription activators engages the H1 surface, while activators like ATF6α interact with the H2 binding face.[6] This dual binding capability allows Med25 to integrate multiple signaling inputs.

This compound: A Selective Inhibitor of the Med25-Activator Interaction

This compound is a synthetic lipopeptidomimetic designed to mimic transcriptional activation domains.[6][7] It is a heptameric peptide with a medium-chain, branched fatty acid attached to its N-terminus.[6][7] This lipid modification significantly enhances its binding affinity and selectivity for Med25.[6]

Mechanism of Action

This compound functions as an orthosteric and allosteric inhibitor of Med25 PPIs.[6] It directly binds to the H2 face of the Med25 AcID, the same site engaged by transcriptional activators such as ATF6α.[6] This direct binding competitively inhibits the interaction of H2-binding activators. Furthermore, the binding of this compound to the H2 face induces conformational changes in the Med25 AcID that allosterically inhibit the binding of transcription factors to the distal H1 face, such as the ETV/PEA3 family of activators.[6][10] This dual inhibitory mechanism makes this compound a potent disruptor of Med25-dependent gene transcription.

Quantitative Analysis of this compound Activity

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target Interaction | Assay Type | Ki (μM) | Reference |

| This compound vs. Med25 AcID · ATF6α | Competitive Fluorescence Polarization | 4 | [7] |

| Target | Assay Type | IC50 (μM) | Selectivity (fold) vs. Med25 | Reference |

| Med25 AcID · ATF6α | Competitive Fluorescence Polarization | 4.2 | - | [11] |

| CBP KIX · MLL/Myb | Competitive Fluorescence Polarization | > 300 | > 71 | [11] |

| CBP KIX · pKID | Competitive Fluorescence Polarization | > 300 | > 71 | [11] |

| CBP TAZ1 · HIF1α | Competitive Fluorescence Polarization | > 300 | > 71 | [11] |

| ARC105 · SREBP1a | Competitive Fluorescence Polarization | 25 | 6 | [11] |

| CBP IBiD · ACTR | Competitive Fluorescence Polarization | > 300 | > 71 | [11] |

| Cell Line | Treatment | Target Gene | Assay | Result | Reference |

| VARI068 (Triple-Negative Breast Cancer) | This compound | MMP2 (Med25·ETV5-dependent) | qPCR | Dose-dependent decrease in transcript levels | [6][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used in the study of this compound.

Competitive Fluorescence Polarization Assay

This assay is used to determine the binding affinity of this compound to the Med25 AcID by measuring the displacement of a fluorescently labeled probe.

-

Reagents: Purified Med25 AcID protein, a fluorescently labeled peptide probe known to bind Med25 (e.g., a fluorescein-labeled ATF6α peptide), and this compound.

-

Procedure:

-

A constant concentration of Med25 AcID and the fluorescent probe are incubated together to form a complex, resulting in a high fluorescence polarization value.

-

Increasing concentrations of this compound are added to the complex.

-

As this compound binds to Med25 AcID and displaces the fluorescent probe, the polarization value decreases.

-

The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of this compound.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Quantitative Real-Time PCR (qPCR)

This technique is used to measure the effect of this compound on the expression of Med25-dependent genes.

-

Cell Culture and Treatment: VARI068 cells are cultured under standard conditions and then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction is set up using a master mix containing a fluorescent dye (e.g., SYBR Green), gene-specific primers for the target gene (e.g., MMP2) and a reference gene (e.g., RPL19), and the cDNA template.

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct engagement of this compound with Med25 within the cellular environment.

-

Cell Lysate Preparation: VARI068 cells are harvested, and nuclear extracts are prepared.

-

Treatment: The nuclear extracts are treated with this compound or a vehicle control.

-

Thermal Challenge: The treated lysates are divided into aliquots and heated to a range of temperatures.

-

Protein Separation and Detection: The soluble fraction of the lysate from each temperature is separated by SDS-PAGE and analyzed by Western blotting using an antibody specific for Med25.

-

Data Analysis: An increase in the thermal stability of Med25 in the presence of this compound (i.e., more Med25 remains in the soluble fraction at higher temperatures) indicates direct target engagement.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key interactions and experimental workflows related to this compound and the Mediator complex.

References

- 1. protein.bio.msu.ru [protein.bio.msu.ru]

- 2. The complex structure and function of Mediator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mediator (coactivator) - Wikipedia [en.wikipedia.org]

- 4. The complex structure and function of Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovered.ed.ac.uk [discovered.ed.ac.uk]

- 6. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Origins and Activity of the Mediator Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

The Therapeutic Potential of TRPM8 in Oncology: A Technical Guide

An In-depth Exploration of the Transient Receptor Potential Melastatin 8 Channel as a Novel Target in Cancer Therapy

The Transient Receptor Potential Melastatin 8 (TRPM8), a non-selective cation channel, is emerging as a significant molecular player in the landscape of oncology.[1][2][3][4] Predominantly known for its role in thermosensation, particularly the detection of cold temperatures, emerging evidence has revealed its aberrant expression and multifaceted roles in the proliferation, survival, and invasion of various cancer cells. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the therapeutic potential of targeting TRPM8 in cancer. It delves into the core biology of TRPM8 in malignancy, summarizes quantitative data on its pharmacological modulation, provides detailed experimental protocols for its study, and visualizes key signaling pathways and experimental workflows.

The Dichotomous Role of TRPM8 in Cancer Biology

The expression of TRPM8 is frequently altered in cancerous tissues compared to their normal counterparts. However, its role as a tumor promoter or suppressor appears to be highly dependent on the specific cancer type and stage.

In several malignancies, including prostate, breast, lung, and colorectal cancers, high levels of TRPM8 expression have been observed.[5] Clinicopathological analyses have often correlated TRPM8 overexpression with tumor progression and, in some cases, with poorer patient survival. Conversely, in other contexts, such as hepatocellular carcinoma, higher TRPM8 expression has been associated with a tumor-suppressive role and improved survival outcomes.[6] This dual functionality underscores the complexity of TRPM8 signaling in cancer and highlights the need for a nuanced, context-dependent approach to its therapeutic targeting.

The primary function of TRPM8 as a calcium-permeable ion channel is central to its role in cancer.[7] Activation of TRPM8 leads to an influx of calcium ions into the cell, which can modulate a variety of downstream signaling pathways that govern critical cellular processes such as proliferation, migration, and apoptosis.[7]

Pharmacological Modulation of TRPM8 in Cancer

The tractability of TRPM8 as a therapeutic target lies in its accessibility to pharmacological modulation by both agonists and antagonists. A growing body of preclinical research has demonstrated the potential of these modulators in cancer therapy, either as standalone agents or in combination with existing treatments.

TRPM8 Agonists

Activation of TRPM8 by agonists has shown promise in inducing cytotoxicity in certain cancer cells. This is often attributed to calcium overload, which can trigger apoptotic pathways. The synergistic effect of TRPM8 agonists with conventional chemotherapy is a particularly promising avenue of investigation.[5]

| Agonist | Cancer Cell Line | Effect | IC50 / Effective Concentration | Reference |

| Menthol | A-375 (Melanoma) | Cytotoxicity | IC50: 11.8 µM | [8] |

| G-361 (Melanoma) | Increased intracellular Ca2+, cytotoxicity | Dose-dependent | [9] | |

| T24 (Bladder Cancer) | Increased intracellular Ca2+, cell death | Dose-dependent | [9] | |

| LNCaP (Prostate) | Decreased G0/G1 phase | 50 µM | ||

| DU145 (Prostate) | Decreased cell viability, oxidative stress | 50-500 µM | [10] | |

| D-3263 | TRAMP-C1 & TRAMP-C2 (Mouse Prostate Cancer) | Enhances pro-apoptotic activity of enzalutamide and docetaxel | Not specified | [11] |

| Various (Breast, Lung, Colon, Prostate) | Synergistic lethal effect with chemotherapy | Not specified | [5] | |

| Icilin | CHO-TRPM8 | Ca2+ influx | EC50: 125 ± 30 nM | [12] |

TRPM8 Antagonists

In cancers where TRPM8 activity promotes proliferation and metastasis, its inhibition by antagonists presents a logical therapeutic strategy. Antagonists can block the downstream signaling pathways that drive tumor progression.

| Antagonist | Cancer Cell Line | Effect | IC50 | Reference |

| AMTB | Osteosarcoma cell lines | Decreased cell proliferation and migration, promotes apoptosis | Not specified | [3] |

| Breast Cancer cell lines | Reduced proliferation and migration (potentially off-target) | Not specified | [13] | |

| BCTC | Bladder Cancer cells | Reduction in cell viability, proliferation, and migration | Not specified | [3] |

| A-375 (Melanoma) | Abolished menthol-induced cytotoxicity | Not specified | [9] | |

| Compound 4 | LNCaP (Prostate) | TRPM8 antagonist | 204-340 nM | [6] |

| Compound 5 | LNCaP (Prostate) | TRPM8 antagonist | 204-340 nM | [6] |

| Compound 9 | LNCaP (Prostate) | TRPM8 antagonist | 5.0 µM | [6] |

| Compound 14 (BB 0322703) | HEK-TRPM8 | TRPM8 inhibitor | 0.25 µM | [14] |

| Compound 15 (BB 0322720) | HEK-TRPM8 | TRPM8 inhibitor | 0.22 µM | [14] |

Key Signaling Pathways Involving TRPM8 in Cancer

The cellular consequences of TRPM8 activation or inhibition are mediated by its influence on key intracellular signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of TRPM8-targeted therapies and for identifying potential biomarkers of response.

AKT/GSK-3β Signaling Pathway

In several cancers, including bladder, breast, and bone cancer, TRPM8 has been shown to modulate the AKT/GSK-3β signaling pathway.[3] Activation of TRPM8 can lead to the phosphorylation and activation of AKT, which in turn phosphorylates and inactivates GSK-3β. This can result in the stabilization of proteins like Snail and an increase in the expression of mesenchymal markers such as vimentin, while decreasing epithelial markers like E-cadherin, thereby promoting epithelial-mesenchymal transition (EMT) and metastasis.[3]

ERK and FAK Signaling

In osteosarcoma, TRPM8-mediated proliferation, migration, and invasion are associated with the activation of the Extracellular signal-Regulated Kinase (ERK) and Focal Adhesion Kinase (FAK). FAK is a key component of focal adhesions and its activation is crucial for cell motility. ERK is a downstream effector of many growth factor signaling pathways and plays a central role in cell proliferation.

Experimental Protocols for Studying TRPM8 in Cancer

Robust and reproducible experimental protocols are fundamental to advancing our understanding of TRPM8 in cancer. This section provides detailed methodologies for key assays used to investigate the function and therapeutic potential of TRPM8.

Calcium Imaging Assay to Measure TRPM8 Activity

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM8 modulators using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

-

Cancer cell line of interest (adherent or suspension)

-

Complete cell culture medium

-

Physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, HHBS)

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127 (optional, to aid dye loading)

-

Probenecid (optional, to prevent dye extrusion)

-

TRPM8 agonist (e.g., Menthol, Icilin, D-3263)

-

TRPM8 antagonist (e.g., AMTB, BCTC)

-

Positive control (e.g., Ionomycin)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope with appropriate filters (Ex/Em ≈ 490/525 nm)

Procedure:

-

Cell Plating: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in an 80-100% confluent monolayer on the day of the experiment. For non-adherent cells, use poly-D lysine coated plates to facilitate attachment.

-

Dye Loading Solution Preparation: Prepare a fresh loading solution containing Fluo-4 AM in the physiological buffer. A typical final concentration of Fluo-4 AM is 1-5 µM. If using, also add Pluronic F-127 (e.g., 0.02%) and Probenecid (e.g., 2.5 mM).

-

Cell Loading: Remove the culture medium from the wells and wash once with the physiological buffer. Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes, protected from light.

-

Washing: After incubation, gently remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.

-

Baseline Fluorescence Measurement: Add fresh physiological buffer to each well. Measure the baseline fluorescence (F0) using the fluorescence microplate reader or microscope.

-

Compound Addition and Measurement: Add the TRPM8 agonist or antagonist at the desired concentration. Immediately begin continuous fluorescence measurements for a defined period (e.g., 5-10 minutes) to capture the calcium influx.

-

Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence after compound addition. The data is often presented as the ratio ΔF/F0.

Transwell Migration Assay

This assay is used to assess the effect of TRPM8 modulation on cancer cell migration.

Materials:

-

Transwell inserts (typically with 8 µm pore size membranes)

-

24-well plates

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (with serum as a chemoattractant)

-

TRPM8 agonist or antagonist

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours. On the day of the assay, trypsinize and resuspend the cells in serum-free medium.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. In the lower chamber of each well, add complete medium (containing serum) as a chemoattractant.

-

Cell Seeding: Seed the starved cells into the upper chamber of the Transwell insert in serum-free medium. If testing the effect of a TRPM8 modulator, add it to the upper chamber with the cells.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration but not proliferation (typically 6-24 hours, depending on the cell line).

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the membrane.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixing solution for 15-20 minutes. After fixation, stain the cells with crystal violet for 20-30 minutes.

-

Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry.

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of TRPM8-targeted therapies using a subcutaneous xenograft model in immunocompromised mice.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Cancer cell line of interest

-

Cell culture medium and PBS

-

Matrigel (optional, to support tumor growth)

-

TRPM8 modulator formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Cell Preparation: Culture the cancer cells and harvest them during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them at the desired concentration (e.g., 1-10 x 10⁶ cells in 100-200 µL). If using, mix the cell suspension with Matrigel on ice.

-

Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Monitor the health and body weight of the mice regularly.

-

Treatment Administration: Once the tumors have reached the desired size, randomize the mice into treatment and control groups. Administer the TRPM8 modulator or vehicle control according to the predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

The investigation into the role of TRPM8 in cancer is a rapidly evolving field with significant therapeutic potential. The dual nature of its function across different cancer types necessitates a thorough understanding of the underlying molecular mechanisms to guide the development of effective and specific TRPM8-targeted therapies. The data and protocols presented in this guide offer a foundational resource for researchers to explore the complexities of TRPM8 signaling and to evaluate the preclinical efficacy of novel TRPM8 modulators.

Future research should focus on:

-

Elucidating the context-dependent signaling pathways that determine the pro- or anti-tumorigenic role of TRPM8.

-

Identifying predictive biomarkers to select patients who are most likely to respond to TRPM8-targeted therapies.

-

Developing more potent and selective TRPM8 modulators with favorable pharmacokinetic and safety profiles.

-

Investigating the efficacy of combining TRPM8-targeted agents with other cancer therapies, such as immunotherapy and other targeted drugs.

By addressing these key areas, the scientific community can pave the way for the clinical translation of TRPM8-based therapeutics and potentially offer new hope for patients with a variety of cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Therapeutic potential of TRPM8 antagonists in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 8. Dose-dependent cytotoxic effects of menthol on human malignant melanoma A-375 cells: correlation with TRPM8 transcript expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of TRPM8 channels in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Menthol evokes Ca2+ signals and induces oxidative stress independently of the presence of TRPM8 (menthol) receptor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 12. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of LPPM-8 with the Med25 Activator Interaction Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mediator complex is a crucial multiprotein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a central role in the regulation of eukaryotic gene expression.[1][2] One of its subunits, MED25, is a key interaction hub for various transcriptional activators.[1][3] The Activator Interaction Domain (ACID) of MED25 is a particularly important region that binds to the transactivation domains (TADs) of numerous transcription factors, including viral proteins like VP16 and cellular factors such as ETV5 and ATF6α.[3][4][5] The MED25 ACID contains two distinct binding surfaces, termed H1 and H2, which are allosterically connected and recognize different classes of activators.[5][6]

The development of molecules that can selectively modulate these protein-protein interactions (PPIs) is of significant interest for both basic research and therapeutic applications. LPPM-8, a heptameric lipopeptidomimetic, has emerged as a potent and selective inhibitor of the MED25-activator PPIs.[5][7] This technical guide provides a comprehensive overview of the interaction between this compound and the Med25 activator interaction domain, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and inhibitory activity of this compound and its analogs against the Med25 ACID.

| Compound | Target Complex | Ki (μM) | IC50 (μM) | Notes |

| This compound | Med25 ACID · ATF6α | 4 | ~10 | Incorporation of a medium-chain, branched fatty acid increases affinity >20-fold.[5][7][8] |

| Parent Peptide | Med25 ACID · ATF6α | >100 | >100 | The peptide without the lipid modification shows weak activity.[5][7] |

| This compound (E1A) | Med25 ACID · ATF6α | ~16 | - | Mutation of the N-terminal Glutamic acid reduces potency.[5] |

| This compound (D2A) | Med25 ACID · ATF6α | ~8 | - | Mutation of Aspartic acid at position 2 has a smaller effect on potency.[5] |

| This compound (L3A) | Med25 ACID · ATF6α | >100 | - | Leucine at position 3 is critical for binding.[5] |

| This compound (L4A) | Med25 ACID · ATF6α | >100 | - | Leucine at position 4 is critical for binding.[5] |

| This compound (L5A) | Med25 ACID · ATF6α | ~8 | - | Leucine at position 5 has a minimal effect on inhibition.[5] |

| This compound (L6A) | Med25 ACID · ATF6α | ~8 | - | Leucine at position 6 has a minimal effect on inhibition.[5] |

| This compound (V7A) | Med25 ACID · ATF6α | ~4 | - | Valine at position 7 has the least impact on inhibition.[5] |

| Compound | Target Coactivator Complex | IC50 (μM) | Selectivity Notes |

| This compound | Med25 ACID · ATF6α | ~10 | Potent inhibitor.[9] |

| This compound | CBP KIX · MLL | >300 | Demonstrates high selectivity for Med25 over other coactivators.[5][9] |

| This compound | CBP KIX · Myb | >300 | Demonstrates high selectivity for Med25 over other coactivators.[5][6] |

| This compound | CBP KIX · pKID | >300 | Demonstrates high selectivity for Med25 over other coactivators.[5][9] |

| This compound | CBP IBiD · ACTR | >300 | Demonstrates high selectivity for Med25 over other coactivators.[5][9] |

Signaling and Interaction Pathways

The following diagrams illustrate the molecular interactions and the proposed mechanism of action for this compound.

Caption: this compound competitively inhibits the binding of transcriptional activators to the MED25 ACID.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the this compound and Med25 interaction are provided below.

Competitive Fluorescence Polarization (FP) Assay

This assay is used to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a fluorescently labeled activator peptide from the Med25 ACID.

a. Materials:

-

Purified recombinant Med25 ACID protein.

-

Fluorescein-labeled activator peptide (e.g., FITC-ATF6α).

-

This compound and its analogs.

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, 10% Glycerol.[10]

-

Black, low-volume 384-well plates.

-

Plate reader capable of measuring fluorescence polarization.

b. Protocol:

-

Prepare a solution of the Med25 ACID and the FITC-labeled activator peptide in the assay buffer at concentrations that result in approximately 50% binding. This is typically determined through a prior direct binding titration.[9]

-

Serially dilute this compound or its analogs in the assay buffer.

-

In a 384-well plate, add the Med25 ACID/FITC-peptide complex.

-

Add the serially diluted this compound to the wells. Include a control with no inhibitor.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 516.5 nm emission).[10]

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation or a published Ki calculator, taking into account the Kd of the FITC-peptide for Med25 ACID.[5][9]

Caption: Workflow for determining the inhibitory constant of this compound using a competitive FP assay.

Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

HSQC NMR is used to map the binding site of this compound on the Med25 ACID by observing chemical shift perturbations (CSPs) of the protein's backbone amides upon ligand binding.

a. Materials:

-

15N-labeled or 13C,15N-labeled Med25 ACID.

-

Unlabeled this compound.

-

NMR Buffer: A suitable buffer for NMR, e.g., phosphate-buffered saline (PBS) in D2O.

-

NMR spectrometer with a cryoprobe.

b. Protocol:

-

Prepare a sample of 15N-labeled Med25 ACID in NMR buffer.

-

Acquire a 1H-15N HSQC spectrum of the free Med25 ACID. This serves as the reference spectrum.

-

Prepare a stock solution of this compound in the same NMR buffer.

-

Titrate small aliquots of the this compound stock solution into the Med25 ACID sample.

-

Acquire a 1H-15N HSQC spectrum after each addition of this compound.[5]

-

Overlay the spectra from the titration points with the reference spectrum.

-

Analyze the chemical shift perturbations (CSPs) for each backbone amide resonance. The magnitude of the CSP is calculated using a weighted average of the 1H and 15N chemical shift changes.

-

Map the residues with significant CSPs onto the three-dimensional structure of the Med25 ACID (e.g., PDB ID 2XNF) to identify the binding interface.[5][6] Residues with CSPs above a certain threshold (e.g., >0.02 ppm) are considered to be in or near the binding site.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of this compound with the full-length Med25 protein in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.

a. Materials:

-

Cell line expressing Med25 (e.g., VARI068 triple-negative breast cancer cells).[6]

-

This compound.

-

DMSO (vehicle control).

-

Lysis buffer.

-

Equipment for heating samples (e.g., PCR thermocycler).

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-Med25 antibody, secondary antibody, and detection reagents).

b. Protocol:

-

Culture the cells to the desired confluency.

-

Treat the cells with this compound or DMSO for a specified time.

-

Harvest the cells and prepare a cell lysate.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures for a set time (e.g., 3 minutes).[6]

-

Centrifuge the heated samples to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble Med25 in each sample by Western blotting using an anti-Med25 antibody.

-

Quantify the band intensities from the Western blot.

-

Plot the amount of soluble Med25 as a function of temperature for both the this compound treated and DMSO control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[6]

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the effect of this compound on the expression of Med25-dependent genes.

a. Materials:

-

Cell line with known Med25-dependent gene expression (e.g., VARI068 cells for the MMP2 gene).[5]

-

This compound.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for the target gene (e.g., MMP2) and a reference gene (e.g., RPL19).[5]

-

qPCR instrument.

b. Protocol:

-

Treat the cells with different concentrations of this compound for a specified time.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using the cDNA, primers for the target and reference genes, and the qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the reference gene.

-

A decrease in the transcript levels of the Med25-dependent gene in the presence of this compound indicates functional inhibition of the Med25-activator interaction in cells.[5]

Conclusion

This compound is a valuable chemical probe for studying the biology of the Mediator complex and a promising starting point for the development of therapeutics targeting transcription.[5][7] This lipopeptidomimetic selectively and potently inhibits the interaction between transcriptional activators and the H2 face of the Med25 ACID.[5][6] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms of this compound and to discover and characterize new modulators of Med25-dependent transcription. The combination of biophysical, structural, and cell-based assays is essential for a comprehensive understanding of this important class of protein-protein interaction inhibitors.

References

- 1. Frontiers | The Multitalented MEDIATOR25 [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure and VP16 binding of the Mediator Med25 activator interaction domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]